N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-11-23-18-12-15(4)19(13-14(18)3)24(21,22)20-17-10-8-7-9-16(17)6-2/h7-10,12-13,20H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXONNPXYKAGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide typically involves the reaction of 2-ethylphenylamine with 2,5-dimethyl-4-propoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against colon cancer cell lines, particularly those with specific mutations like APC truncations. Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies.
Case Study:
A study conducted on TASIN analogs, which include similar sulfonamide structures, demonstrated selective cytotoxicity against human colonic epithelial cell lines with oncogenic mutations (KRAS, CDK4) while showing minimal toxicity to normal cells. The findings suggest that modifications to the sulfonamide moiety can enhance activity and selectivity against cancerous cells .
Optimization of Potency
SAR studies have been crucial in understanding how modifications to N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide affect its biological activity. Variations in substituents on the aromatic rings have been shown to significantly influence the compound's potency.
| Substituent | Effect on Activity |
|---|---|
| Methoxy (–OCH₃) | Moderate activity |
| Propoxy (–OCH₂CH₂CH₃) | Enhanced activity |
| Fluorinated groups | Increased potency |
| Bulky substituents | Decreased activity |
The introduction of electron-withdrawing groups has been found to improve the compound's binding affinity to target proteins involved in cancer progression .
Targeting Kinases
This compound has been investigated for its potential as a kinase inhibitor. Kinases play a critical role in cell signaling pathways that regulate cell growth and division, making them attractive targets for cancer therapy.
Case Study:
A patent describes a novel class of compounds related to this sulfonamide that demonstrate kinase inhibition capabilities, suggesting applications in treating various cancers by interfering with aberrant signaling pathways .
Pharmaceutical Compositions
The compound can be formulated into pharmaceutical compositions for enhanced delivery and efficacy. Research indicates that combining it with other agents may improve its therapeutic index.
Table: Potential Formulations
| Formulation Type | Description |
|---|---|
| Oral Tablets | Standard dosage forms |
| Injectable Solutions | For rapid systemic delivery |
| Topical Creams | For localized treatment |
These formulations are designed to optimize bioavailability and minimize side effects while maintaining therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to competitive inhibition. This inhibition can disrupt the normal metabolic processes of microorganisms, making it a potential antibacterial agent. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights can be inferred from structurally related sulfonamides:
Structural Analogues in the Evidence
- describes (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, a sulfonamide with a methoxyphenyl-naphthylmethyl group. Key differences include: Substituent Effects: The methoxy group (OCH₃) in ’s compound may enhance polarity compared to the propoxy (OCH₂CH₂CH₃) group in the target compound.
lists patented sulfonamides with trifluoromethyl and oxazolidine moieties. These compounds exhibit higher structural complexity and likely target specific enzymes (e.g., cyclooxygenase or proteases), unlike the simpler substitution pattern of the target compound.
Hypothetical Comparative Analysis
Notes:
- The propoxy group in the target compound may confer better metabolic stability compared to methoxy analogues due to reduced susceptibility to oxidative degradation .
- The absence of fluorinated or heterocyclic groups (as in ) suggests the target compound may have lower binding affinity to hydrophobic enzyme pockets.
Biological Activity
N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Sulfonamides are known for their antimicrobial properties and have been widely studied for their therapeutic applications. This article explores the biological activity of the compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the reaction of a suitable sulfonyl chloride with an amine derivative. The process includes:
- Preparation of the Sulfonyl Chloride : A sulfonyl chloride is synthesized through chlorosulfonic acid and the corresponding aromatic compound.
- Amine Reaction : The sulfonyl chloride is reacted with 2-ethylphenylamine under controlled conditions to yield the target sulfonamide.
Antibacterial Activity
Sulfonamides, including this compound, have been shown to exhibit antibacterial properties. Their mechanism primarily involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Salmonella typhi | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Note: MIC values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.
Antitumor Activity
Recent studies have indicated that sulfonamide derivatives can exhibit antiproliferative effects against various cancer cell lines. The compound has shown promise in inhibiting cell growth in vitro.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of this compound against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.
The biological activity of this compound is attributed to its ability to disrupt essential metabolic pathways in bacteria and cancer cells. By inhibiting key enzymes involved in folate metabolism, this compound effectively starves bacteria and tumor cells of necessary nutrients for growth.
Q & A
Q. What advanced techniques validate enantiomeric purity in chiral analogs?
- Methodological Answer: Chiral HPLC with amylose-based columns and circular dichroism (CD) spectroscopy distinguish enantiomers. For morpholine derivatives, polarimetric analysis ([α]D²⁵) confirms optical activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
